Cas no 1805983-05-4 (3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine)

3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine
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- インチ: 1S/C8H9ClF2N2/c1-4-2-5(8(10)11)7(12)6(3-9)13-4/h2,8H,3,12H2,1H3
- InChIKey: ZXXYCQJLLCYOKU-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=C(C(F)F)C=C(C)N=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 38.9
3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029067233-1g |
3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine |
1805983-05-4 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridineに関する追加情報
Professional Introduction to 3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine (CAS No. 1805983-05-4)
3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine, with the CAS number 1805983-05-4, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic molecule features a pyridine core substituted with various functional groups, making it a versatile intermediate for the synthesis of more complex molecules. The presence of both amino and chloromethyl groups provides multiple sites for further chemical modification, while the difluoromethyl and methyl substituents contribute to its unique electronic and steric properties. These characteristics have made this compound a subject of interest in several cutting-edge research areas.
In recent years, the pharmaceutical industry has seen a growing demand for novel heterocyclic compounds due to their potential as bioactive molecules. Pyridine derivatives, in particular, have been extensively studied for their role in drug discovery. The compound 3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine is no exception, as it serves as a valuable building block for the development of new therapeutic agents. Its structural features allow for the exploration of various pharmacophores, which are essential for achieving desired biological activities.
The difluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in drug molecules. This property has been leveraged in the design of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. Recent studies have demonstrated that pyridine derivatives containing difluoromethyl groups exhibit potent inhibitory effects on target enzymes. The compound in question could potentially be used to develop such inhibitors by serving as a precursor for more complex scaffolds.
The amino group on the pyridine ring offers another avenue for functionalization. Amines are well-known for their ability to form hydrogen bonds, which can be exploited to improve drug-receptor interactions. In addition, the amino group can be further modified through various chemical reactions, such as acylation or alkylation, to introduce additional functionality. This flexibility makes 3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine a valuable asset in medicinal chemistry.
The chloromethyl moiety is another key feature that contributes to the compound's utility in synthetic chemistry. Chloromethylation reactions are commonly used to introduce methyl groups into organic molecules, and this functionality can be further transformed into other useful groups such as alcohols or amines. This versatility allows researchers to tailor the compound's properties for specific applications.
In addition to its pharmaceutical applications, 3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine has shown promise in materials science. Heterocyclic compounds like this one can be incorporated into polymers and coatings to enhance their thermal stability and mechanical strength. The presence of multiple reactive sites on the molecule allows for cross-linking and polymerization reactions, resulting in materials with improved performance characteristics.
The synthesis of 3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine involves several steps that highlight its complexity as a chemical entity. The process typically begins with the preparation of a pyridine derivative, followed by selective functionalization at various positions on the ring. The introduction of the chloromethyl group requires careful control of reaction conditions to avoid unwanted side products. Similarly, the addition of the difluoromethyl group necessitates specialized reagents and techniques to ensure high yield and purity.
Ongoing research continues to explore new synthetic pathways for this compound, aiming to improve efficiency and reduce costs. Advances in catalytic methods have enabled more sustainable production processes, aligning with global efforts to minimize environmental impact. Additionally, computational chemistry techniques are being employed to predict reaction outcomes and optimize synthetic routes before experimental work begins.
The potential applications of 3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine extend beyond traditional pharmaceuticals into areas such as agrochemicals and specialty chemicals. Its structural motifs are found in numerous commercially available products, underscoring its importance as an intermediate molecule. As research progresses, it is likely that new uses will be discovered, further solidifying its role in industrial and academic settings.
In conclusion, 3-Amino-2-(chloromethyl)-4-(difluoromethyl)-6-methylpyridine (CAS No. 1805983-05-4) is a multifaceted compound with significant potential across multiple domains of chemistry and materials science. Its unique structural features make it an invaluable tool for researchers seeking to develop new drugs or advanced materials. With continued innovation in synthetic methodologies and application-driven research, this compound is poised to remain at the forefront of scientific discovery.
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